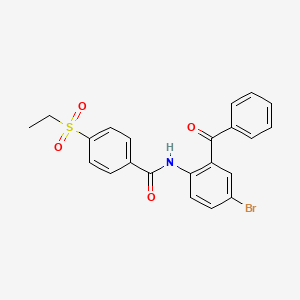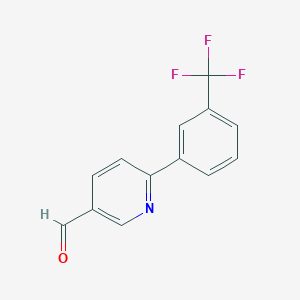
6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde
概要
説明
“6-(3-Trifluoromethylphenyl)pyridine-3-carboxaldehyde” is a chemical compound with the molecular formula C13H8F3NO . It has a molecular weight of 251.21 . This compound is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves a reaction with 6-bromo-pyridine-3-carbaldehyde in 1,2 dimethoxyethane. This mixture is stirred with Pd (PPh 3) 4 under argon at room temperature. Sodium carbonate solution and 3-(trifluoromethyl)-phenylboronic acid are added and the mixture is heated to boiling temperature for 18 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H8F3NO/c14-13(15,16)11-3-1-2-10(6-11)12-5-4-9(8-18)7-17-12/h1-8H . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
This compound is used as a reagent in the preparation of piperidine derivatives, which are potential Alzheimer’s treatment agents .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .科学的研究の応用
Synthesis and Functionalization
Research has been conducted on the metalations and functionalizations of various pyridine derivatives, including those with trifluoromethyl groups. For instance, studies have shown that chloro-, bromo-, and iodo(trifluoromethyl)pyridines can be converted into carboxylic acids and selectively deprotonated and carboxylated at specific positions, indicating the versatility of these compounds in organic synthesis (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Material Science and Polymer Chemistry
Significant research has also been conducted in the field of material science, particularly in the synthesis and characterization of fluorinated polyimides and poly(ether-imide)s derived from novel pyridine-containing diamines. These studies have highlighted the potential of such compounds in creating materials with excellent thermal stability, good optical transparency, and outstanding mechanical properties. For example, polyimides derived from a novel pyridine-containing aromatic diamine monomer showed good solubility in organic solvents, high thermal stability, and promising mechanical properties, making them suitable for various applications in material science (Yan et al., 2011).
Development of Novel Compounds
Research into the behavior of pyridine derivatives as alkylating agents has opened avenues for novel synthetic methodologies. For example, the study of pyridinylmethylene-aryl-furanones demonstrated their potential as intermediates in the synthesis of diverse organic compounds, including quinoline derivatives, indicating the broad applicability of these compounds in organic and medicinal chemistry (Elmagd, 2011).
Safety and Hazards
This compound is considered hazardous. It’s toxic if swallowed, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .
特性
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-2-10(6-11)12-5-4-9(8-18)7-17-12/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCRWZXATBSDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3298666.png)

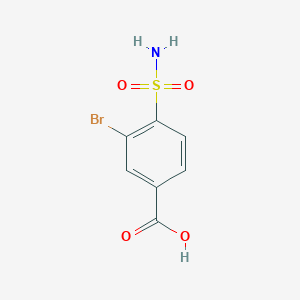


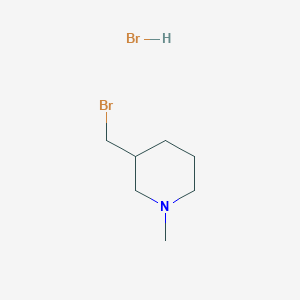
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B3298715.png)
![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3298724.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3298729.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide](/img/structure/B3298735.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3298736.png)
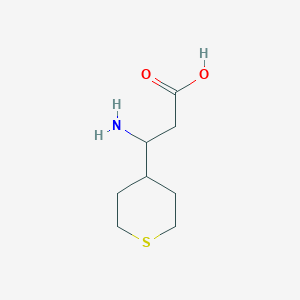
![N-(3-chlorophenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide](/img/structure/B3298752.png)
